molecular formula C11H13F2NO B1418314 N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline CAS No. 1156168-85-2

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline

Cat. No.: B1418314
CAS No.: 1156168-85-2
M. Wt: 213.22 g/mol
InChI Key: FLXVTCBWQPOPCS-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a difluoromethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline typically involves the following steps:

    N-Cyclopropylation of Aniline: Aniline is reacted with cyclopropylboronic acid in the presence of a copper catalyst (Cu(OAc)2) and a ligand such as 2,2’-bipyridine.

    Difluoromethylation: The N-cyclopropylaniline is then subjected to difluoromethylation using ethyl bromodifluoroacetate as a difluorocarbene source.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the processes are environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while N-alkylation can produce secondary or tertiary amines.

Scientific Research Applications

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other interactions, while the cyclopropylmethyl group can influence the compound’s steric properties. These interactions can affect the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline is unique due to the combination of the cyclopropylmethyl and difluoromethoxy groups, which confer distinct steric and electronic properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8,11,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXVTCBWQPOPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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